1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyridinyl group, and a carboximidamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Pyridinyl Group:
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the pyrazole derivative with an appropriate amidine reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboximidamide group.
Uniqueness
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDLTQTBLWXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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